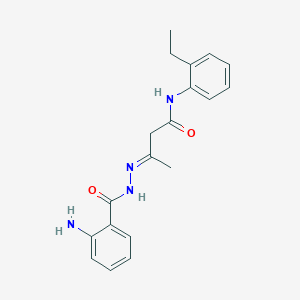![molecular formula C13H13N3O3 B11565469 (2E)-1,1-dimethyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11565469.png)
(2E)-1,1-dimethyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1,1-dimethyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazine is an organic compound characterized by its unique structure, which includes a furan ring substituted with a nitrophenyl group and a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,1-dimethyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazine typically involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with 1,1-dimethylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-1,1-dimethyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-1,1-dimethyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of (2E)-1,1-dimethyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazine and nitrophenyl groups. These interactions can lead to the modulation of biological pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-1,1-dimethyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazine: shares similarities with other hydrazine derivatives and nitrophenyl-substituted compounds.
Hydrazine derivatives: Compounds containing the hydrazine moiety, such as phenylhydrazine and dimethylhydrazine.
Nitrophenyl-substituted compounds: Compounds containing the nitrophenyl group, such as 4-nitrophenol and 4-nitroaniline.
Uniqueness
The uniqueness of This compound lies in its combination of a furan ring, nitrophenyl group, and hydrazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C13H13N3O3 |
|---|---|
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
N-methyl-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanamine |
InChI |
InChI=1S/C13H13N3O3/c1-15(2)14-9-12-7-8-13(19-12)10-3-5-11(6-4-10)16(17)18/h3-9H,1-2H3/b14-9+ |
InChI-Schlüssel |
FVCJYQUOIBXBKX-NTEUORMPSA-N |
Isomerische SMILES |
CN(C)/N=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CN(C)N=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11565388.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11565393.png)
![(3E)-3-({[(2-Hydroxyethyl)carbamoyl]formamido}imino)-N-(1-phenylethyl)butanamide](/img/structure/B11565398.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11565401.png)
![(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methylpropyl)butanamide](/img/structure/B11565408.png)
![N-(4-bromophenyl)-5-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11565412.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B11565420.png)
![N'-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B11565423.png)
![6-amino-2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one](/img/structure/B11565429.png)
![N-[4-(pentyloxy)phenyl]-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide](/img/structure/B11565440.png)
![3-nitro-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11565452.png)

![2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11565460.png)

